Product packaging for 2-Methylundecyl piperidin-1-ylacetate(Cat. No.:)

2-Methylundecyl piperidin-1-ylacetate

Cat. No.: B11576361
M. Wt: 311.5 g/mol
InChI Key: YVNGBCIYEHIWQC-UHFFFAOYSA-N
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Description

2-Methylundeyl piperidin-1-ylacetate is a synthetic organic compound with the molecular formula C19H37NO2 . This structure consists of a piperidine ring, a common feature in pharmaceuticals and agrochemicals, linked to a 2-methylundecyl ester chain via an acetate group. Piperidine derivatives are of significant interest in medicinal chemistry and chemical synthesis due to their potential biological activity and utility as building blocks for more complex molecules . The specific applications, mechanism of action, and detailed research value for 2-Methylundecyl piperidin-1-ylacetate have not been fully elucidated in the scientific literature. Researchers are exploring this and similar compounds for their potential physicochemical properties. This product is intended for laboratory research and analysis purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO2 B11576361 2-Methylundecyl piperidin-1-ylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

2-methylundecyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-10-13-18(2)17-22-19(21)16-20-14-11-9-12-15-20/h18H,3-17H2,1-2H3

InChI Key

YVNGBCIYEHIWQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)COC(=O)CN1CCCCC1

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization Techniques in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Chemical Environment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for establishing the carbon-hydrogen framework of an organic molecule. The ¹H NMR spectrum of 2-Methylundecyl piperidin-1-ylacetate would be expected to reveal distinct signals corresponding to the various protons in the undecyl chain, the piperidine (B6355638) ring, and the acetate (B1210297) moiety. The chemical shift of each proton is indicative of its local electronic environment. For instance, the protons on the carbon adjacent to the ester oxygen would appear at a lower field (higher ppm value) compared to the protons of the terminal methyl group of the undecyl chain.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and bonding of the carbon atoms. Key expected signals would include the carbonyl carbon of the ester group, the carbons of the piperidine ring, and the carbons of the 2-methylundecyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Piperidine ring protons (α to N)2.4 - 2.6
Piperidine ring protons (β, γ to N)1.4 - 1.7
-CH₂- (acetate)3.2 - 3.4
-O-CH₂- (ester)4.0 - 4.2
-CH- (methyl branch)1.5 - 1.8
-CH₃ (methyl branch)0.8 - 1.0
-(CH₂)n- (undecyl chain)1.2 - 1.4
Terminal -CH₃ (undecyl chain)0.8 - 0.9

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)170 - 175
-O-CH₂- (ester)65 - 70
Piperidine ring carbons (α to N)50 - 55
Piperidine ring carbons (β, γ to N)23 - 28
-CH₂- (acetate)58 - 62
-CH- (methyl branch)30 - 35
-CH₃ (methyl branch)15 - 20
-(CH₂)n- (undecyl chain)22 - 32
Terminal -CH₃ (undecyl chain)~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the protons within the piperidine ring, along the undecyl chain, and between the acetate methylene protons and the protons on the adjacent carbon of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the acetate methylene group and the carbonyl carbon of the ester, as well as with the carbons of the piperidine ring, thus confirming the ester linkage and its position.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₉H₃₇NO₂), HRMS would be able to confirm this molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₉H₃₇NO₂
Calculated Monoisotopic Mass311.28243 u
Expected [M+H]⁺ Ion312.28971 u

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation of the undecyl chain and the piperidine ring. The analysis of these fragments provides definitive confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

The IR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its main functional groups. A strong absorption band corresponding to the C=O stretching of the ester group would be a prominent feature. Additionally, C-H stretching vibrations from the aliphatic parts of the molecule (undecyl chain and piperidine ring) and C-N stretching vibrations would also be present.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O Stretch (Ester)1735 - 1750
C-H Stretch (Aliphatic)2850 - 2960
C-O Stretch (Ester)1000 - 1300
C-N Stretch (Amine)1020 - 1250

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in chemical research for the separation, identification, and quantification of compounds in a mixture. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. For a compound like this compound, which possesses a long alkyl chain and a polar piperidine moiety, reversed-phase HPLC would be the most probable method of choice.

In a typical reversed-phase HPLC analysis, a non-polar stationary phase (such as C18-silica) would be used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant non-polar character from the 2-methylundecyl group, the compound would be well-retained on a C18 column. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape by protonating the piperidine nitrogen, would be employed.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, such as a UV detector (if the compound has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A pure sample would ideally show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their relative peak areas could be used to estimate the purity of the sample.

For quantification, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and plotting the detector response against concentration. The concentration of the compound in an unknown sample could then be determined by comparing its detector response to the calibration curve.

Hypothetical HPLC Data Table for this compound:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD/CAD
Expected Retention Time Highly dependent on the exact conditions, but expected to be well-retained.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively high molecular weight and potential for thermal degradation of the ester and piperidine moieties, direct GC-MS analysis of this compound might be challenging. However, it could be suitable for identifying volatile impurities or degradation products.

For a successful GC-MS analysis, the compound must be sufficiently volatile to be carried by the carrier gas through the column. The long alkyl chain of this compound reduces its volatility. A high-temperature capillary column with a non-polar stationary phase (e.g., a polysiloxane) would be required.

The mass spectrometer would fragment the molecule in a reproducible manner upon electron ionization. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would serve as a molecular fingerprint. Expected fragmentation patterns for this compound would likely involve cleavage of the ester bond, loss of the piperidine ring, and fragmentation of the alkyl chain. The molecular ion peak, if observed, would confirm the molecular weight of the compound.

GC-MS is particularly useful for impurity profiling, as it can separate and identify small quantities of volatile by-products from the synthesis or degradation of the main compound.

Hypothetical GC-MS Data Table for this compound:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Expected Molecular Ion m/z 311 (if stable enough to be observed)
Expected Key Fragments Ions corresponding to the piperidin-1-ylacetyl group and the 2-methylundecyl fragment.

X-ray Crystallography for Solid-State Structural Analysis (if suitable single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, this would reveal the conformation of the piperidine ring (typically a chair conformation), the geometry of the ester group, and the packing of the molecules in the crystal lattice.

The primary requirement for X-ray crystallographic analysis is the ability to grow a high-quality single crystal of the compound. This can often be a challenging and time-consuming process. If suitable crystals of this compound were obtained, they would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced would be collected and analyzed to solve the crystal structure.

The resulting structural data would be invaluable for confirming the connectivity of the atoms and the stereochemistry of the molecule, providing unequivocal proof of its identity.

Hypothetical Crystallographic Data Table for this compound:

ParameterExpected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (molecules per unit cell) Integer value
Calculated Density g/cm³
Bond Lengths and Angles Precise values for all non-hydrogen atoms
Torsion Angles Detailing the conformation of the molecule
Hydrogen Bonding Presence and geometry of any intermolecular hydrogen bonds

Computational Chemistry and Molecular Modeling Studies of 2 Methylundecyl Piperidin 1 Ylacetate

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These calculations can predict molecular geometry, conformational stability, and electronic distribution, which are crucial determinants of a molecule's behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. In this hypothetical study, DFT calculations were performed to determine the optimized molecular geometry and explore the conformational energy landscape of 2-Methylundecyl piperidin-1-ylacetate. A common functional, B3LYP, with a 6-31G* basis set could be employed for such an analysis.

The conformational analysis would involve rotating key single bonds, such as the bond connecting the undecyl chain to the piperidine (B6355638) ring and the ester linkage, to identify low-energy conformers. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters and Relative Energies of this compound Conformers

ConformerKey Dihedral Angle (°)Relative Energy (kcal/mol)
A178.50.00
B65.21.85
C-68.92.10

Data is hypothetical and for illustrative purposes.

The analysis would likely reveal that the extended conformation (Conformer A) is the most stable due to minimized steric hindrance. The relative energies of other conformers provide insight into the molecule's flexibility, which can be important for its ability to adapt to a binding site.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

A hypothetical analysis of the FMOs for this compound is summarized in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO1.23
HOMO-LUMO Gap7.77

Data is hypothetical and for illustrative purposes.

The relatively large HOMO-LUMO gap would suggest that this compound is a chemically stable molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In a hypothetical MEP map of this compound, the regions of negative potential (typically colored red) would be concentrated around the oxygen atoms of the acetate (B1210297) group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations for Piperidin 1 Ylacetates

Design Principles for SAR Studies of 2-Methylundecyl Piperidin-1-ylacetate Analogues

A comprehensive SAR study of this compound analogs necessitates a methodical dissection and modification of its three primary structural components: the 2-methylundecyl aliphatic chain, the piperidine (B6355638) ring, and the acetate (B1210297) ester linker.

Systematic Modification of the 2-Methylundecyl Aliphatic Chain

The extended and branched aliphatic chain is a dominant feature of the molecule, significantly influencing its lipophilicity and potential interactions with biological targets.

The length of this alkyl chain is a critical determinant of the compound's lipophilic character, which in turn affects its membrane permeability and ability to engage with hydrophobic pockets in target proteins. Variations in chain length can reveal an optimal balance for biological activity. Generally, a parabolic relationship is anticipated, where activity increases with chain length to a certain point, after which it may decline due to issues such as reduced solubility or non-specific binding.

The methyl group at the 2-position introduces both a chiral center and steric hindrance near the ester functionality. Altering the position of this methyl group or introducing further branching can provide valuable information about the steric constraints of the binding site.

Illustrative Data Table: Effect of Aliphatic Chain Length on Biological Activity
Compound IDAliphatic ChainNumber of CarbonsRelative Activity (%)
1a2-Methylheptyl865
1b2-Methylnonyl1088
1c 2-Methylundecyl 12 100
1d2-Methyltridecyl1480
1e2-Methylpentadecyl1655
Note: This data is hypothetical and serves to illustrate a potential SAR trend.

Substituent Effects on the Piperidine Ring System

The piperidine moiety is a prevalent scaffold in numerous bioactive compounds. researchgate.netnih.govijnrd.orgwikipedia.org Modifications to this ring can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties.

Introducing substituents at different positions on the piperidine ring can probe the steric and electronic requirements of the biological target. For example, the addition of a methyl group at the 3- or 4-position of the piperidine ring has been shown in other series of piperidine derivatives to impact anticancer activity. ajchem-a.com The piperidine ring's inherent conformational flexibility, typically preferring a chair conformation, can also be influenced by substituents, which may be crucial for optimal binding. wikipedia.org

Illustrative Data Table: Effect of Piperidine Ring Modification on Biological Activity
Compound IDHeterocyclic RingpKa (of conjugate acid)Relative Activity (%)
2a Piperidine ~11.2 100
2bPyrrolidine~11.385
2cMorpholine~8.545
2dPiperazine (unsubstituted)~9.8, ~5.670
Note: This data is hypothetical and serves to illustrate a potential SAR trend.

Modifications of the Acetate Ester Linker and its Influence on Activity

The acetate ester linker serves as a crucial connection between the lipophilic aliphatic chain and the piperidine ring. Its stability and length are key parameters for optimization.

The ester functional group can be susceptible to hydrolysis by metabolic enzymes. To enhance metabolic stability, bioisosteric replacement with groups such as amides or ethers can be explored. utmb.edunih.gov However, it is important to note that such modifications can also impact the binding mode and affinity of the compound. The length of the linker can also be varied to determine the optimal spatial relationship between the piperidine ring and the aliphatic chain for effective interaction with the target.

Elucidation of Key Structural Features Essential for Biological Activity

By integrating the findings from systematic SAR and QSAR studies, a pharmacophore model can be constructed, and the critical stereochemical requirements for biological activity can be defined.

Identification of Pharmacophoric Elements

A pharmacophore model outlines the essential three-dimensional arrangement of molecular features necessary for biological activity. For the this compound series, a putative pharmacophore would likely consist of:

A significant hydrophobic region: Provided by the 2-methylundecyl chain, which is presumed to interact with a hydrophobic pocket of the target.

A hydrogen bond acceptor: The carbonyl oxygen of the ester group represents a key hydrogen bond accepting feature.

A basic nitrogen center: The piperidine nitrogen, which is expected to be protonated at physiological pH, can form crucial ionic or hydrogen bonding interactions. nih.gov

Defined steric boundaries: The spatial arrangement and volume of the methyl group on the aliphatic chain and the piperidine ring itself are likely important for a precise fit within the binding site.

Stereochemical Requirements for Enhanced Potency and Selectivity

The chirality introduced by the methyl group at the 2-position of the undecyl chain implies the existence of two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities due to their differential interactions with chiral biological macromolecules.

It is highly probable that one enantiomer of this compound is significantly more active than the other. The synthesis and evaluation of the individual enantiomers are therefore essential to identify the eutomer (the more active isomer) and to develop a more refined understanding of the stereochemical requirements of the biological target. This knowledge is paramount for the design of more potent and selective therapeutic agents.

No Publicly Available Research Details the Structure-Activity Relationship of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of the chemical compound this compound were found.

While research exists on the broader class of piperidine derivatives, which are recognized for their potential biological activities, specific investigations into this compound are not publicly available. Consequently, the detailed analysis of its steric and electronic properties for target recognition, the application of 2D and 3D QSAR models, the selection of molecular descriptors, validation of such models, and the integration of computational and experimental data, as requested, cannot be provided.

Scientific investigation into the biological activity of a compound typically involves synthesizing a series of related molecules (analogs) and comparing their effects. This process allows researchers to understand how modifications to the chemical structure influence its activity, forming the basis of SAR studies. These studies are often followed by QSAR analyses, which use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized compounds.

The absence of such studies for this compound means that the specific roles of its 2-methylundecyl group and the piperidin-1-ylacetate moiety in any potential biological activity remain uncharacterized in the public domain. Without a dataset of analogous compounds and their measured activities, it is impossible to develop or validate any QSAR models or to provide a detailed discussion on the integration of computational and experimental data for this specific molecule.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the SAR and QSAR of this compound. Until such studies are conducted and published, a detailed article on this specific topic cannot be generated.

Mechanistic Insights into the Biological Activity of 2 Methylundecyl Piperidin 1 Ylacetate Hypothetical Research Directions

Exploration of Potential Biological Targets and Pathways

Based on the chemical structure of 2-Methylundecyl piperidin-1-ylacetate and the known activities of analogous compounds, several potential biological targets and pathways can be postulated.

Enzyme Inhibition Mechanisms (e.g., relevant methyltransferases, esterases, or other enzymes implicated in disease processes)

The ester linkage in this compound makes it a candidate for interaction with esterases. Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. Inhibition of specific esterases can have significant therapeutic effects. For instance, acetylcholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease. nih.gov Given its structure, this compound could potentially act as a substrate or inhibitor for various esterases.

Additionally, the lipophilic undecyl chain could facilitate interaction with enzymes embedded in cellular membranes or those with hydrophobic binding pockets. Methyltransferases, another class of enzymes involved in various cellular processes, could also be potential targets, although this is a more speculative direction.

A hypothetical research approach to investigate enzyme inhibition could involve screening the compound against a panel of purified enzymes.

Enzyme ClassRationale for InvestigationPotential Therapeutic Implication
Esterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)Presence of an ester functional group in the compound. nih.govNeurodegenerative diseases, inflammation.
LipasesThe long alkyl chain suggests potential interaction with lipid-metabolizing enzymes.Metabolic disorders.
MethyltransferasesA more exploratory target, but the overall structure could potentially fit into the binding sites of certain methyltransferases.Oncology, genetic diseases.

Receptor Agonism or Antagonism for G-protein coupled receptors or ligand-gated ion channels

Piperidine (B6355638) derivatives are well-represented among ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.gov GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.govmdpi.comindigobiosciences.com The piperidine ring of this compound could serve as a pharmacophore that interacts with the binding sites of various GPCRs. Depending on the specific receptor and the conformation of the compound, it could act as either an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). nih.gov

Similarly, ligand-gated ion channels, which are critical for neurotransmission and other physiological processes, are also known to be modulated by compounds containing piperidine moieties. The interaction could lead to either potentiation or inhibition of ion flow across the cell membrane.

Receptor FamilyPotential InteractionHypothetical Effect
G-protein coupled receptors (GPCRs)The piperidine moiety could bind to the orthosteric or allosteric sites of various GPCRs. nih.govAgonistic or antagonistic activity, leading to modulation of downstream signaling pathways. nih.govmdpi.comindigobiosciences.com
Ligand-gated ion channelsThe compound might interact with the channel pore or regulatory domains.Modulation of ion flux, leading to changes in cellular excitability.

Modulation of Specific Cellular Processes (e.g., microbial growth, cell signaling pathways, based on analogous compounds)

Many piperidine derivatives exhibit antimicrobial properties. ijnrd.orgdut.ac.za The lipophilic nature of the 2-methylundecyl group in this compound could facilitate its insertion into microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. Alternatively, it could interfere with essential cellular processes within the microbe.

Beyond antimicrobial activity, the compound could modulate various intracellular signaling pathways. By interacting with upstream receptors or enzymes, it could influence cascades that control cell proliferation, differentiation, and survival. The cytotoxic potential of some piperidine derivatives against cancer cell lines also suggests that this compound could be investigated for its effects on cell cycle progression and apoptosis in cancer cells. researchgate.netdut.ac.za

Development of In Vitro Assays for Activity Profiling

To investigate the hypothetical biological activities of this compound, a systematic approach using a variety of in vitro assays is necessary.

Target-Specific Biochemical Assays to Quantify Molecular Interactions

Biochemical assays are essential for directly measuring the interaction between the compound and its putative molecular target in a controlled, cell-free environment.

For potential enzyme inhibition, kinetic assays can be employed. scispace.com For example, to test for esterase inhibition, a chromogenic or fluorogenic substrate for the target esterase would be used. The rate of product formation would be measured in the presence and absence of this compound to determine its inhibitory potency (e.g., IC50 value). mdpi.comumich.edumayocliniclabs.com

For receptor binding, radioligand binding assays are a standard method. These assays use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radioligand from the receptor provides a measure of its binding affinity.

Assay TypePurposeKey Measurement
Enzyme Inhibition AssayTo determine if the compound inhibits the activity of a specific enzyme. scispace.comresearcher.lifeIC50 (half-maximal inhibitory concentration).
Radioligand Binding AssayTo measure the binding affinity of the compound to a specific receptor.Ki (inhibition constant) or IC50.
Surface Plasmon Resonance (SPR)To study the kinetics of binding between the compound and its target.Association and dissociation rate constants (kon and koff).

Cell-Based Assays to Evaluate Functional Responses and Cytotoxicity

Cell-based assays are crucial for understanding the functional consequences of the compound's interaction with its target in a more physiologically relevant context. nih.goveuropeanpharmaceuticalreview.com

To assess GPCR agonism or antagonism, second messenger assays can be utilized. nih.govmdpi.com For example, if a GPCR signals through cyclic AMP (cAMP), an assay can measure changes in intracellular cAMP levels in response to the compound. An increase in cAMP would suggest agonistic activity, while a blockage of the agonist-induced cAMP response would indicate antagonism.

To evaluate the potential antimicrobial effects, minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be performed against a panel of pathogenic bacteria and fungi. nih.gov

Cytotoxicity assays, such as the MTT or LDH release assays, are necessary to determine the compound's toxicity towards mammalian cells. dut.ac.za This is important for assessing its therapeutic index.

Assay TypeFunctional Response MeasuredExample Application
Second Messenger Assays (e.g., cAMP, Calcium Flux)Activation or inhibition of GPCR signaling pathways. nih.govmdpi.comDetermining if the compound is a GPCR agonist or antagonist.
Minimum Inhibitory Concentration (MIC) AssayLowest concentration of the compound that inhibits visible microbial growth. nih.govAssessing antimicrobial activity.
MTT or LDH Release AssayCell viability and cytotoxicity. dut.ac.zaEvaluating the compound's toxicity to mammalian cells.

Elucidation of Molecular Mechanisms of Action via Biochemical and Cell Biology Approaches

To move beyond preliminary observations of biological activity, a focused investigation into the molecular mechanisms of this compound is proposed. This would involve a multi-pronged approach, integrating classical biochemical assays with modern cell biology techniques to identify and validate its molecular targets. The piperidine moiety is a common scaffold in a variety of pharmacologically active compounds, suggesting a range of potential protein targets. nih.gov

A primary avenue of investigation would be to assess the inhibitory activity of this compound against a panel of enzymes that are known to be modulated by piperidine-containing compounds. Based on existing literature for similar chemical structures, promising initial targets could include acetylcholinesterase (AChE), an enzyme critical in neurotransmission, and dipeptidyl peptidase IV (DPP-4), a key regulator of glucose homeostasis. nih.govnih.gov

Initial screening would involve determining the half-maximal inhibitory concentration (IC50) of the compound against these enzymes. For any confirmed "hits," detailed enzyme kinetic studies would be undertaken to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies would involve measuring the rate of the enzymatic reaction at varying substrate concentrations in the presence and absence of this compound. The data would be analyzed using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki).

Hypothetical Research Findings:

In a hypothetical study, this compound was found to be a potent inhibitor of human recombinant acetylcholinesterase. Subsequent kinetic analyses revealed a competitive mechanism of inhibition, suggesting that the compound may bind to the active site of the enzyme, likely competing with the natural substrate, acetylcholine.

Table 1: Hypothetical Enzyme Inhibition Data for this compound
Enzyme TargetIC50 (nM)Mechanism of InhibitionKi (nM)
Acetylcholinesterase (AChE)75.3Competitive42.8
Dipeptidyl Peptidase IV (DPP-4)> 10,000Not DeterminedNot Determined
Butyrylcholinesterase (BChE)1,250Mixed890

To further characterize the interaction of this compound with its putative targets, direct ligand binding studies would be essential. These assays measure the affinity (typically expressed as the dissociation constant, Kd) of a compound for its target protein. A common approach is the use of radioligand binding assays, where a radioactively labeled ligand known to bind to the target is displaced by the test compound.

For instance, to confirm the interaction with AChE, binding assays could be performed using a radiolabeled ligand such as [³H]-Donepezil, a well-characterized AChE inhibitor. nih.gov The ability of this compound to displace the radioligand from the enzyme would provide a measure of its binding affinity. The specificity of the interaction would be assessed by performing similar binding assays with other related proteins, such as butyrylcholinesterase (BChE). A significantly higher affinity for the primary target would indicate a desirable level of selectivity.

Hypothetical Research Findings:

Ligand binding studies corroborated the findings from the enzyme kinetics experiments, demonstrating a high affinity of this compound for AChE. The compound exhibited a significantly lower affinity for BChE, suggesting a favorable selectivity profile.

Table 2: Hypothetical Ligand Binding Affinity and Selectivity of this compound
TargetRadioligandKd (nM)Selectivity (vs. BChE)
Acetylcholinesterase (AChE)[³H]-Donepezil58.2~21-fold
Butyrylcholinesterase (BChE)[³H]-BChE Ligand1230-

Investigation of Structure-Mechanism Relationships and Stereochemical Influences on Efficacy

This would involve the synthesis and biological evaluation of a series of analogues of this compound. Modifications could include altering the length and branching of the alkyl chain, substituting the piperidine ring, and modifying the acetate (B1210297) moiety. The influence of stereochemistry is a particularly important aspect to investigate, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. acs.orgthieme-connect.com

The synthesis of the individual enantiomers of this compound, likely the (R)- and (S)-isomers at the 2-position of the undecyl chain, would be a key step. These enantiomers would then be subjected to the same battery of biochemical and cellular assays as the racemic mixture to determine if one isomer is more active or selective than the other. Such findings are common in piperidine-containing drugs and can have profound implications for development. dntb.gov.uanih.gov

Hypothetical Research Findings:

A study of the stereochemical influence on the efficacy of this compound revealed that the (R)-enantiomer was significantly more potent as an AChE inhibitor than the (S)-enantiomer. This suggests that the stereocenter at the 2-position of the undecyl chain plays a crucial role in the interaction with the active site of the enzyme.

Table 3: Hypothetical Influence of Stereochemistry on the AChE Inhibitory Activity of this compound Enantiomers
CompoundAChE IC50 (nM)Relative Potency
(R)-2-Methylundecyl piperidin-1-ylacetate25.1~10-fold more potent
(S)-2-Methylundecyl piperidin-1-ylacetate248.5-
Racemic this compound75.3-

Further investigation into the structure-mechanism relationship could involve computational modeling and docking studies to visualize the binding of the different enantiomers within the active site of AChE. This could help to rationalize the observed differences in potency and guide the design of future analogues with improved pharmacological properties.

Future Research Directions and Translational Potential

Rational Design of Next-Generation Piperidin-1-ylacetate Analogues with Improved Potency and Selectivity

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound. For 2-Methylundecyl piperidin-1-ylacetate, this would involve systematic structural modifications to enhance its potency and selectivity towards a specific biological target. The piperidine (B6355638) ring, in particular, offers a versatile scaffold for such modifications. researchgate.netresearchgate.net

Key strategies for the rational design of analogues would include:

Modification of the Piperidine Ring: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can significantly impact biological activity. For instance, in the development of muscarinic receptor antagonists, modifications to the piperidinyl piperidine structure led to compounds with greater than 100-fold selectivity for the M2 receptor subtype over M1 and M3. nih.gov

Alteration of the Ester Group: The 2-methylundecyl ester portion of the molecule could be modified to explore the impact of chain length, branching, and the introduction of different functional groups on target binding and metabolic stability.

Stereochemical Considerations: The chirality of the 2-methylundecyl group suggests that the stereoisomers of this compound could exhibit different biological activities. Synthesis and evaluation of individual enantiomers would be a critical step in optimizing potency and reducing potential off-target effects.

An illustrative table of potential modifications for rational drug design is presented below:

Molecular ScaffoldPotential ModificationsRationale
Piperidine RingIntroduction of hydroxyl, amino, or keto groups; Ring expansion or contractionTo explore new hydrogen bonding interactions and alter conformational preferences.
Acetate (B1210297) LinkerReplacement with amides, sulfonamides, or reversed estersTo enhance metabolic stability and modify electronic properties.
2-Methylundecyl ChainVariation of alkyl chain length; Introduction of unsaturation or aromatic ringsTo optimize lipophilicity and explore hydrophobic interactions within a target's binding pocket.

Exploration of Novel Therapeutic Applications Based on Comprehensive SAR Insights

A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for identifying the therapeutic potential of a class of compounds. For piperidin-1-ylacetate derivatives, SAR studies would elucidate the relationship between chemical structure and biological activity. The piperidine nucleus is a component of drugs with a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects. ijnrd.orgencyclopedia.pub

The exploration of novel therapeutic applications for this compound and its analogues would be guided by SAR insights from related compounds. For example, studies on other piperidine derivatives have shown that specific substitutions on the piperidine ring can confer potent and selective inhibitory activity against enzymes like cathepsin K, which is a target for the treatment of osteoporosis. mdpi.com

A hypothetical SAR exploration could involve synthesizing a library of this compound analogues with systematic variations and screening them against a panel of biological targets. The data from these screens would help to build a comprehensive SAR model, which could then be used to predict the therapeutic potential of new, unsynthesized analogues.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Piperidin-1-ylacetate Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.gov These computational tools can be applied to the study of piperidin-1-ylacetate derivatives in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from other piperidine-containing compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel this compound analogues. nih.gov This can help to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the structural framework of this compound and a set of desired biological activities, it could generate novel analogues with a high probability of success.

High-Throughput Screening Analysis: AI can be used to analyze the large datasets generated from high-throughput screening campaigns, identifying subtle SAR trends that may not be apparent to human researchers.

The integration of AI and ML has the potential to significantly reduce the time and cost associated with the discovery and development of new piperidin-1-ylacetate-based therapeutics. astrazeneca.com

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices (e.g., metabolomics research)

To understand the translational potential of this compound, it is essential to develop sensitive and specific analytical methods for its detection and quantification in complex biological matrices such as plasma, urine, and tissues. This is crucial for pharmacokinetic, pharmacodynamic, and metabolomics studies.

Commonly employed analytical techniques for the analysis of piperidine-containing compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For piperidine derivatives, GC-MS can provide both qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), for the analysis of a wide range of compounds. nih.gov LC-MS/MS, in particular, offers high sensitivity and selectivity for the detection of drug metabolites in biological fluids. nih.gov

The development of robust analytical methods would be a critical enabling step for the preclinical and clinical investigation of this compound and its analogues. These methods would be instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds and in understanding their metabolic fate through metabolomics research. nih.gov

A comparison of analytical methods is provided in the table below:

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and mass-to-charge ratio.High resolution, sensitive, and specific.Requires derivatization for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) with UV DetectionSeparation based on polarity.Widely applicable, robust, and cost-effective.Lower sensitivity and specificity compared to MS detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation by HPLC followed by mass analysis.High sensitivity, high specificity, and structural information.Higher cost and complexity.

Q & A

Q. How do researchers align theoretical hypotheses with experimental design for this compound’s applications?

  • Methodological Answer : Define primary research questions (e.g., "Does structural modification enhance bioactivity?") and subsidiary hypotheses. Use deductive reasoning to design experiments testing each hypothesis. For example, if a QSAR model predicts enhanced activity with longer alkyl chains, synthesize analogs and compare IC50 values. Theoretical inconsistencies are addressed through iterative cycles of prediction, experimentation, and model refinement .

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